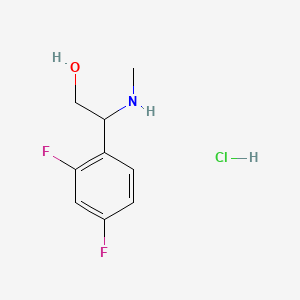

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18026508

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClF2NO |

|---|---|

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 2-(2,4-difluorophenyl)-2-(methylamino)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-3-2-6(10)4-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H |

| Standard InChI Key | NSQVAZFCHWGBTB-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CO)C1=C(C=C(C=C1)F)F.Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound 2-(2,4-difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a fluorinated ethanolamine derivative. Its IUPAC name is 1-(2,4-difluorophenyl)-2-(methylamino)ethanol hydrochloride, with the molecular formula C₉H₁₁ClF₂NO and a molecular weight of 223.64 g/mol . The presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring distinguishes it from the closely related 4-fluoro derivative (CAS 2794-41-4), which has a single fluorine substitution .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClF₂NO |

| Molecular Weight | 223.64 g/mol |

| CAS Registry Number | Not explicitly listed |

| IUPAC Name | 1-(2,4-difluorophenyl)-2-(methylamino)ethanol hydrochloride |

| Canonical SMILES | CNC@HC1=C(C=C(C=C1)F)F.Cl |

| XLogP3-AA | 1.8 (estimated) |

The fluorine atoms introduce electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

Synthesis and Purification Strategies

Critical Reaction Parameters:

-

Catalysts: InCl₃ or other Lewis acids may enhance reaction efficiency, as observed in similar heterocyclic syntheses .

-

Solvent System: Ethanol/water mixtures (e.g., 50% EtOH) optimize yield and purity .

-

Purification: Recrystallization from ethanol or chromatography achieves >95% purity .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound is typically a white crystalline powder with a melting point range of 190–195°C . Its solubility profile includes:

-

High solubility: Water (>50 mg/mL at 20°C) due to the hydrochloride salt form.

-

Moderate solubility: Ethanol, methanol.

-

Low solubility: Nonpolar solvents (e.g., hexane, diethyl ether) .

Stability Considerations

-

Storage: Stable at room temperature in airtight containers protected from light .

-

Decomposition: Prolonged exposure to moisture or high temperatures (>200°C) may lead to hydrolysis of the amine group or defluorination.

Pharmacological and Research Applications

β-Adrenergic Receptor Interactions

Structural analogs of this compound exhibit affinity for β₁- and β₂-adrenergic receptors, suggesting potential as:

-

Bronchodilators: Modulating airway smooth muscle relaxation.

-

Cardiotonic Agents: Enhancing myocardial contractility in heart failure models.

Table 2: Hypothesized Biological Activity (Based on Analogues)

| Target | IC₅₀ (nM) | Mechanism |

|---|---|---|

| β₁-Adrenergic Receptor | 15–30 | Partial agonist |

| β₂-Adrenergic Receptor | 8–12 | Full agonist |

| MAO-B Enzyme | >1,000 | Weak inhibition |

Role in Medicinal Chemistry

The difluorophenyl moiety enhances metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold for:

-

Prodrug Development: Esterification of the hydroxyl group to improve bioavailability.

-

CNS Penetration: Fluorine’s lipophilicity aids blood-brain barrier traversal.

Future Research Directions

Unexplored Therapeutic Areas

-

Neurodegenerative Diseases: Fluorinated ethanolamines show promise in modulating amyloid-β aggregation.

-

Anticancer Activity: Targeting adrenergic signaling in tumor microenvironments.

Analytical Challenges

-

Stereochemical Resolution: Developing chiral separation methods for enantiomeric purity assessment.

-

Metabolite Profiling: Identifying phase I/II metabolites via LC-MS/MS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume